

# Rezafungin Acetate for the Treatment of Invasive Fungal Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Rezafungin acetate |           |
| Cat. No.:            | B10824331          | Get Quote |

#### Introduction

Rezafungin acetate, marketed as REZZAYO™, is a next-generation, semi-synthetic echinocandin antifungal agent approved for the treatment of candidemia and invasive candidiasis.[1] Developed from a fermentation product of Aspergillus nidulans, rezafungin represents a significant advancement in the echinocandin class, primarily due to its unique pharmacokinetic profile that allows for once-weekly intravenous administration.[2][3] This guide provides a comprehensive technical overview of rezafungin acetate, covering its mechanism of action, in vitro activity, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the experimental protocols used in its evaluation, tailored for researchers and drug development professionals.

### **Mechanism of Action**

**Rezafungin acetate** is a prodrug that is converted to its active form, rezafungin.[4] Like other echinocandins, rezafungin targets the fungal cell wall, a structure not present in mammalian cells. The core mechanism involves the non-competitive inhibition of the 1,3- $\beta$ -D-glucan synthase enzyme complex. This enzyme is essential for the synthesis of 1,3- $\beta$ -D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This fungicidal activity against Candida species is concentration-dependent.





Click to download full resolution via product page

Caption: Mechanism of action of rezafungin.

## In Vitro Activity and Susceptibility

Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including most isolates of Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis. Its activity extends to emerging multidrug-resistant species like Candida auris and various Aspergillus species.







Table 1: Comparative In Vitro Activity (MIC  $\mu g/mL$ ) of Rezafungin and Other Echinocandins against Candida Species



| Organism        | Antifungal Agent | MIC50 (μg/mL)  | MIC <sub>90</sub> (μg/mL) |
|-----------------|------------------|----------------|---------------------------|
| C. albicans     | Rezafungin       | 0.023          | -                         |
|                 | Anidulafungin    | -              | -                         |
|                 | Caspofungin      | -              | -                         |
|                 | Micafungin       | -              | -                         |
| C. glabrata     | Rezafungin       | 0.03           | -                         |
|                 | Anidulafungin    | -              | -                         |
|                 | Caspofungin      | -              | -                         |
|                 | Micafungin       | -              | -                         |
| C. parapsilosis | Rezafungin       | 1.12           | -                         |
|                 | Anidulafungin    | -              | -                         |
|                 | Caspofungin      | 0.551 (GM MIC) | -                         |
|                 | Micafungin       | -              | -                         |
| C. tropicalis   | Rezafungin       | 0.163 (GM MIC) | -                         |
|                 | Anidulafungin    | -              | -                         |
|                 | Caspofungin      | -              | -                         |
|                 | Micafungin       | -              | -                         |
| C. krusei       | Rezafungin       | 0.240 (GM MIC) | -                         |
|                 | Anidulafungin    | 0.12           | 0.12                      |
|                 | Caspofungin      | -              | -                         |
|                 | Micafungin       | -              | -                         |
| C. auris        | Rezafungin       | 0.03           | -                         |
|                 | Anidulafungin    | -              | -                         |
|                 | Caspofungin      | -              | -                         |
|                 |                  |                |                           |



| Organism | Antifungal Agent | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (µg/mL) |
|----------|------------------|---------------|---------------------------|
|          | Micafungin       | -             | -                         |

Note: Data compiled from multiple sources. Direct comparison is limited as studies vary. MIC values represent the Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates. GM MIC is the Geometric Mean MIC.

# Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro activity of rezafungin is determined using standardized reference methods from the Clinical and Laboratory Standards Institute (CLSI) M27 and/or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

#### Methodology:

- Isolate Preparation: Fungal isolates are subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is prepared in sterile saline and adjusted spectrophotometrically to a standardized cell density (e.g., 0.5 McFarland standard).
- Drug Dilution: Rezafungin and comparator agents are serially diluted in a standard medium (e.g., RPMI-1640) in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.004–2 mg/L).
- Inoculation: The standardized fungal suspension is further diluted in the test medium and added to each well of the microtiter plate, resulting in a final inoculum concentration (e.g., 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> CFU/mL).
- Incubation: Plates are incubated at 35°C for 24-48 hours.
- Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This is usually assessed visually or with a spectrophotometer.





Click to download full resolution via product page

Caption: Workflow for antifungal susceptibility testing.

# **Pharmacokinetics and Pharmacodynamics**

The defining feature of rezafungin is its extended half-life and stability, which differentiates it from first-generation echinocandins. This allows for a once-weekly dosing regimen. Following intravenous administration, the peak plasma concentration (Cmax) and area under the curve (AUC) of rezafungin increase in a dose-proportional manner. The pharmacodynamic parameter that correlates with fungicidal activity is the AUC relative to the MIC.

Table 2: Key Pharmacokinetic Parameters of Rezafungin



| Parameter                        | Healthy Adults                          | Patients with<br>Candidemia/IC |
|----------------------------------|-----------------------------------------|--------------------------------|
| Cmax (μg/mL)                     | 12 ± 4                                  | 19 ± 6                         |
| AUC <sub>0-168</sub> h (μg·h/mL) | 1160 (at 400 mg dose)                   | ~30% lower than healthy adults |
| **Terminal Half-life (t1/2) **   | ~80 hours                               | ~133 hours                     |
| Protein Binding                  | 96% to >98%                             | 87% to 94%                     |
| Metabolism                       | Minimal, not a substrate of CYP enzymes | Minimal                        |
| Primary Excretion Route          | Feces (~74% as unchanged drug)          | Feces                          |

Data compiled from multiple sources.

# **Clinical Efficacy and Safety**

The approval of rezafungin was based on data from a global clinical development program, including the Phase 2 STRIVE and the pivotal Phase 3 ReSTORE trials. These studies were randomized, double-blind trials comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in adults with candidemia and/or invasive candidiasis.

#### ReSTORE Phase 3 Trial Protocol:

- Objective: To evaluate the efficacy and safety of once-weekly rezafungin versus once-daily caspofungin.
- Design: Randomized, double-blind, multicenter trial.
- Population: Adults (≥18 years) with a confirmed diagnosis of candidemia or invasive candidiasis.
- Intervention Arm: Rezafungin 400 mg IV loading dose in week 1, followed by 200 mg IV once weekly for up to 4 weeks.



- Comparator Arm: Caspofungin 70 mg IV loading dose, followed by 50 mg IV once daily.
- Primary Endpoint: All-cause mortality at Day 30.
- Key Secondary Endpoint: Overall cure (clinical cure + mycological eradication) at Day 14.



Click to download full resolution via product page

Caption: Logical flow of the ReSTORE clinical trial.

Table 3: Summary of Efficacy Results from ReSTORE Phase 3 Trial

| Endpoint                      | Rezafungin Arm (n=93)      | Caspofungin Arm (n=94) |
|-------------------------------|----------------------------|------------------------|
| Overall Cure at Day 14        | <b>59.1% (55 patients)</b> | 60.6% (57 patients)    |
| All-Cause Mortality at Day 30 | 23.7% (22 patients)        | 21.3% (20 patients)    |



Data from the ReSTORE trial. The trial met its primary endpoint, demonstrating the non-inferiority of rezafungin to caspofungin.

Safety Profile Rezafungin was generally well-tolerated in clinical trials. The most common adverse reactions (incidence  $\geq$  5%) reported were hypokalemia, pyrexia, diarrhea, anemia, vomiting, nausea, hypomagnesemia, abdominal pain, constipation, and hypophosphatemia. Important warnings and precautions include the potential for infusion-related reactions, photosensitivity, and hepatic adverse reactions.

## Dosage, Administration, and Resistance

Dosage and Administration The recommended dosage for adults is a single 400 mg loading dose administered by intravenous (IV) infusion, followed by a 200 mg dose once weekly thereafter. The safety of treatment beyond four weekly doses has not been established.

- Reconstitution: The lyophilized powder (200 mg/vial) is reconstituted with 9.5 mL of sterile
  Water for Injection to yield a concentration of 20 mg/mL.
- Dilution and Infusion: The reconstituted solution must be further diluted in an appropriate infusion bag (e.g., 0.9% Sodium Chloride) and administered as an IV infusion over approximately one hour.

Mechanisms of Resistance Resistance to echinocandins, including rezafungin, is primarily associated with specific mutations in the FKS genes (FKS1 or FKS2). These genes encode the catalytic subunits of the target enzyme,  $1,3-\beta$ -D-glucan synthase. These mutations can reduce the binding affinity of the drug to its target, leading to higher MIC values.

## Conclusion

**Rezafungin acetate** is a valuable addition to the antifungal armamentarium for treating candidemia and invasive candidiasis. Its potent, broad-spectrum in vitro activity, combined with a unique pharmacokinetic profile that enables once-weekly dosing, offers a simplified treatment regimen. Clinical trials have established its non-inferiority to the daily-dosed echinocandin caspofungin, with a comparable safety profile. For drug development professionals and researchers, rezafungin serves as a successful example of modifying an existing drug class to overcome clinical limitations and improve patient management.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cidara.com [cidara.com]
- 2. drugs.com [drugs.com]
- 3. rezzayo.com [rezzayo.com]
- 4. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- To cite this document: BenchChem. [Rezafungin Acetate for the Treatment of Invasive Fungal Infections: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824331#rezafungin-acetate-for-treating-invasive-fungal-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com